molecular formula C23H24N4O2 B2899244 N-benzhydryl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide CAS No. 2034436-07-0

N-benzhydryl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide

Cat. No. B2899244
CAS RN: 2034436-07-0
M. Wt: 388.471
InChI Key: KMQVZJQKTPSUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BZP was first synthesized in the 1970s as a potential alternative to amphetamine and methamphetamine. It was initially used as a recreational drug due to its stimulant properties. However, recent studies have shown that BZP has potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

BZP acts by inhibiting the reuptake of dopamine and norepinephrine, which increases the levels of these neurotransmitters in the brain. This mechanism of action has been shown to improve cognitive function and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
BZP has been shown to increase the levels of dopamine and norepinephrine in the brain, which leads to increased alertness, improved cognitive function, and reduced fatigue. However, BZP can also cause side effects such as increased heart rate, elevated blood pressure, and insomnia.

Advantages and Limitations for Lab Experiments

BZP has several advantages for lab experiments, including its high potency, low cost, and ease of synthesis. However, BZP can also be toxic at high doses, which limits its use in some experiments.

Future Directions

There are several potential future directions for the research on BZP. One direction is to investigate its potential therapeutic applications in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Another direction is to explore the use of BZP in combination with other drugs to enhance its therapeutic effects and reduce its side effects. Additionally, further research is needed to understand the long-term effects of BZP use and its potential for addiction.
In conclusion, BZP is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BZP acts as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. Although BZP has several advantages for lab experiments, it can also cause side effects such as increased heart rate, elevated blood pressure, and insomnia. There are several potential future directions for the research on BZP, including investigating its potential therapeutic applications in the treatment of other neurological disorders and exploring the use of BZP in combination with other drugs.

Synthesis Methods

BZP can be synthesized by the reaction of benzhydryl chloride with 2-pyrimidinylpiperazine in the presence of a base. The reaction yields BZP as a white crystalline powder, which can be purified by recrystallization.

Scientific Research Applications

BZP has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy. BZP acts as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This mechanism of action has been shown to improve cognitive function and reduce the symptoms of neurological disorders.

properties

IUPAC Name

N-benzhydryl-3-pyrimidin-2-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c28-23(27-16-7-13-20(17-27)29-22-24-14-8-15-25-22)26-21(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,8-12,14-15,20-21H,7,13,16-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQVZJQKTPSUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzhydryl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.